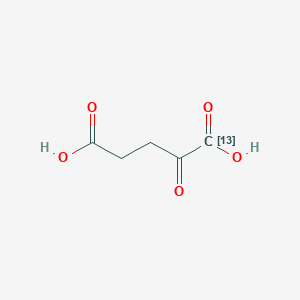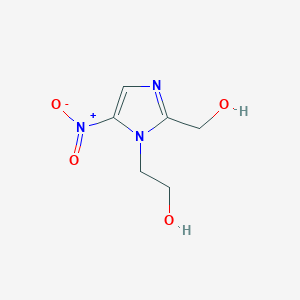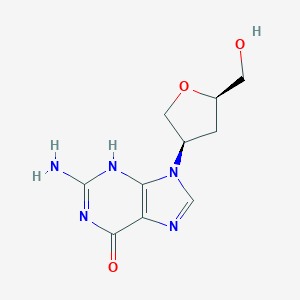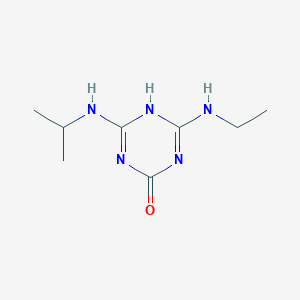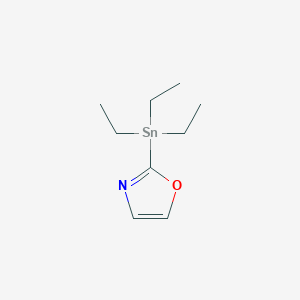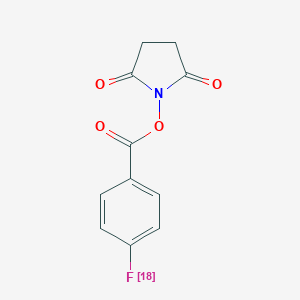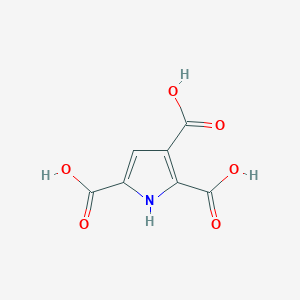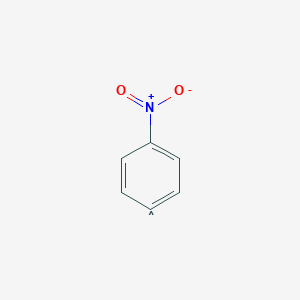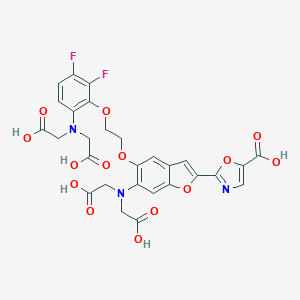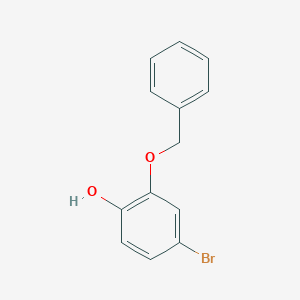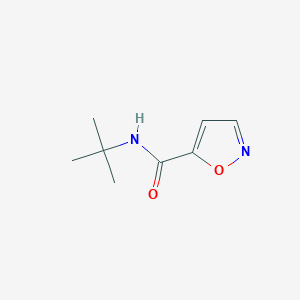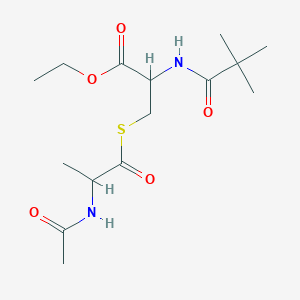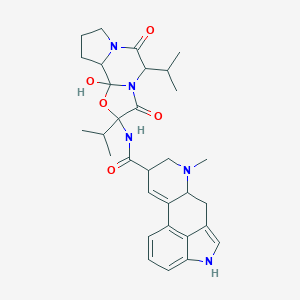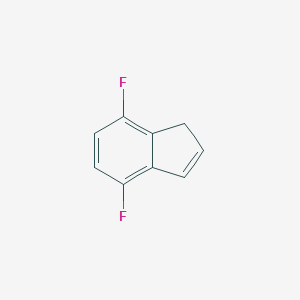
4,7-Difluoro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Difluoro-1H-indene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is an aromatic organic compound that contains two fluorine atoms in its structure. It is commonly used in the synthesis of various organic compounds and has been studied for its potential use in pharmaceuticals and other industries.
Mécanisme D'action
The mechanism of action of 4,7-Difluoro-1H-indene is not well understood, but it is believed to interact with various enzymes and proteins in the body. It has been studied for its potential use as an inhibitor of certain enzymes, including tyrosine kinases.
Effets Biochimiques Et Physiologiques
Studies have shown that 4,7-Difluoro-1H-indene has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory diseases. It has also been studied for its potential use in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,7-Difluoro-1H-indene in lab experiments is its unique properties, which make it an attractive compound for scientific research. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4,7-Difluoro-1H-indene. One potential direction is the synthesis of new derivatives of this compound for use in various applications. Another direction is the investigation of its potential use in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with various enzymes and proteins in the body.
Méthodes De Synthèse
The synthesis of 4,7-Difluoro-1H-indene involves the reaction of 4,7-Dibromo-1H-indene with a fluoride source such as potassium fluoride in the presence of a palladium catalyst. This reaction is known as the Suzuki-Miyaura cross-coupling reaction and is a widely used method for synthesizing various organic compounds.
Applications De Recherche Scientifique
The unique properties of 4,7-Difluoro-1H-indene make it an attractive compound for scientific research. It has been studied for its potential use in the synthesis of various organic compounds, including pharmaceuticals. It has also been investigated for its potential use in optoelectronic devices and as a building block for the synthesis of other functional materials.
Propriétés
Numéro CAS |
130408-18-3 |
|---|---|
Nom du produit |
4,7-Difluoro-1H-indene |
Formule moléculaire |
C9H6F2 |
Poids moléculaire |
152.14 g/mol |
Nom IUPAC |
4,7-difluoro-1H-indene |
InChI |
InChI=1S/C9H6F2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h1-2,4-5H,3H2 |
Clé InChI |
LDHQXNMFGYGNJT-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C(C=CC(=C21)F)F |
SMILES canonique |
C1C=CC2=C(C=CC(=C21)F)F |
Synonymes |
1H-Indene,4,7-difluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)
